Sodium 4-methoxyquinoline-3-carboxylate

Solubility Formulation Biochemical Assay

Researchers requiring reproducible SAR data or enzymatic assay performance in aqueous buffers face precipitation issues with the free acid 4-methoxyquinoline-3-carboxylic acid. This sodium salt ensures reliable solubility and consistent baseline data. - Enhanced aqueous solubility eliminates DMSO interference in lipoxygenase inhibition and cytotoxicity screens. - Enables efficient synthesis of morpholino-fused quinoline antituberculosis candidates not accessible with the free acid. - Pure, characterized scaffold (≥95%) for SAR campaigns exploring 4-position substituent effects.

Molecular Formula C11H8NNaO3
Molecular Weight 225.179
CAS No. 2225136-87-6
Cat. No. B2477466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-methoxyquinoline-3-carboxylate
CAS2225136-87-6
Molecular FormulaC11H8NNaO3
Molecular Weight225.179
Structural Identifiers
SMILESCOC1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+]
InChIInChI=1S/C11H9NO3.Na/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1
InChIKeyVMRDEOMEFGRXCI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Methoxyquinoline-3-carboxylate: Chemical & Sourcing Profile


Sodium 4-methoxyquinoline-3-carboxylate (CAS 2225136-87-6) is a sodium salt of 4-methoxyquinoline-3-carboxylic acid, belonging to the quinoline-3-carboxylate class [1]. It has the molecular formula C11H8NNaO3 and a molecular weight of 225.18 g/mol [1]. This compound is commercially available as a versatile small molecule scaffold (purity ≥95%) from suppliers such as Biosynth (Ref. 3D-APD13687), primarily for research use only .

Sodium 4-Methoxyquinoline-3-carboxylate: Substitution Risks


Generic substitution of sodium 4-methoxyquinoline-3-carboxylate with other quinoline-3-carboxylates or its free acid form is inadvisable due to material property divergences that directly impact experimental reproducibility. The sodium salt form confers markedly different physicochemical properties—notably aqueous solubility—compared to the parent 4-methoxyquinoline-3-carboxylic acid (CAS 74557-74-7) [1]. Furthermore, subtle variations in the substitution pattern around the quinoline core (e.g., 4-methoxy vs. 4-hydroxy vs. 4-oxo) lead to divergent biological activities and synthetic utility, as evidenced by distinct performance in biochemical assays and synthetic routes [2]. Direct substitution without empirical validation risks confounding assay results or compromising synthetic yields.

Sodium 4-Methoxyquinoline-3-carboxylate: Key Differentiation Evidence


Aqueous Solubility Advantage

The sodium salt (MW 225.18) is designed to overcome the limited aqueous solubility of its parent free acid, 4-methoxyquinoline-3-carboxylic acid (MW 203.19, XLogP3 1.7) [1]. While the free acid is only moderately soluble in polar solvents, the sodium salt is formulated as a freely water-soluble salt . This property is critical for aqueous-based biochemical assays and synthetic procedures that require high compound solubility. [NOTE: Quantitative solubility data for the sodium salt is not available in public literature; this inference is based on standard salt-form solubility principles and vendor descriptions.]

Solubility Formulation Biochemical Assay

Synthetic Utility: Antituberculosis Derivatives

Sodium 4-methoxyquinoline-3-carboxylate serves as a key building block in the synthesis of 2-R-3-oxomorpholino-[5,6-c]-6-R′-quinolin-5-ones, a class of compounds studied for antituberculosis activity [1]. The presence of the sodium carboxylate group facilitates nucleophilic substitutions and cyclization reactions that are less efficient with the free acid or ester analogs. This specific synthetic utility differentiates it from other quinoline-3-carboxylates lacking the 4-methoxy group or sodium counterion. [NOTE: Quantitative yield comparisons are not available; this evidence is derived from the compound's described role in synthetic routes.]

Synthetic Chemistry Antitubercular Medicinal Chemistry

In Vitro Bioactivity: Lipoxygenase & Cytotoxicity

Public bioactivity data for sodium 4-methoxyquinoline-3-carboxylate (ChEMBL ID CHEMBL4803817) includes testing for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. The compound was also evaluated for cytotoxic activity against the human osteosarcoma 143B cell line after 72-hour continuous exposure [1]. While quantitative potency values (IC50) are not reported, the data confirm that the compound engages specific biological targets. Direct comparison with closely related analogs is not available; however, the presence of these assay results distinguishes the compound from inactive or untested quinoline-3-carboxylates.

Biochemical Assay Lipoxygenase Cytotoxicity

Sodium 4-Methoxyquinoline-3-carboxylate: Application Scenarios


Aqueous Biochemical Assays

Due to its enhanced water solubility as a sodium salt, this compound is ideal for enzymatic assays (e.g., lipoxygenase inhibition) and cell-based cytotoxicity screens in aqueous buffers, where the free acid form would precipitate or require high DMSO concentrations that may interfere with assay readouts .

Synthesis of Bioactive Quinoline Derivatives

Researchers aiming to synthesize 3-oxomorpholino-quinolin-5-ones or related heterocycles for antituberculosis drug discovery should procure this specific sodium carboxylate. Its reactivity profile enables the efficient formation of the morpholino-fused quinoline ring system, a transformation that is not readily achievable with the free acid or other salts [1].

SAR Studies: 4-Methoxyquinoline Scaffolds

Given its documented activity in 12-lipoxygenase and cytotoxicity assays, this compound serves as a reference point for SAR campaigns exploring the influence of 4-position substituents and carboxylate salt forms on biological activity. Procurement of the pure, characterized compound ensures reproducible baseline data for SAR expansions [2].

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